1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde
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Overview
Description
1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Another synthetic route involves the use of 3,5-dimethylpyrazole-4-carboxylic acid as a starting material. The carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 2-methoxyethanol in the presence of a base to yield the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(2-Methoxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid.
Reduction: 1-(2-Methoxyethyl)-3,5-dimethylpyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-3,5-dimethylpyrazole
- 3,5-Dimethylpyrazole-4-carbaldehyde
- 1-(2-Ethoxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde
Uniqueness
1-(2-Methoxyethyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde is unique due to the presence of both the methoxyethyl and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The methoxyethyl group enhances solubility and may improve pharmacokinetic properties, while the aldehyde group provides a reactive site for further chemical modifications.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-9(6-12)8(2)11(10-7)4-5-13-3/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVLHEMPKJIIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155591-75-5 |
Source
|
Record name | 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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